molecular formula C9H15NO2 B2839918 2-Ethoxy-2-(oxan-4-yl)acetonitrile CAS No. 1465134-86-4

2-Ethoxy-2-(oxan-4-yl)acetonitrile

Cat. No.: B2839918
CAS No.: 1465134-86-4
M. Wt: 169.224
InChI Key: ZQNWQOJPKDWENI-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxan-4-yl)acetonitrile is a nitrile-containing organic compound featuring an ethoxy group and a tetrahydropyran (oxan-4-yl) substituent. Its CAS number is reported as 219764-66-6 (REF:10-F631542) in some sources, while others cite 1465134-86-4, which may indicate a conflict in nomenclature or database entries .

Properties

IUPAC Name

2-ethoxy-2-(oxan-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNWQOJPKDWENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-(oxan-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-2-(oxan-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Systems : The tetrahydropyran (oxan-4-yl) group in 2-Ethoxy-2-(oxan-4-yl)acetonitrile provides a six-membered oxygen-containing ring, offering distinct steric and electronic effects compared to the five-membered tetrahydrofuran (oxolan-3-yl) in its analog .
  • Substituent Effects : Replacement of the oxan-4-yl group with a naphthyl moiety (as in 2-Ethoxy-2-(2-naphthyl)acetonitrile) introduces π-π stacking capabilities, enhancing fluorogenic properties for analytical assays .

Biological Activity

2-Ethoxy-2-(oxan-4-yl)acetonitrile, a compound with the CAS number 1465134-86-4, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of 2-Ethoxy-2-(oxan-4-yl)acetonitrile includes an ethoxy group and an oxane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The presence of the acetonitrile functional group may influence its reactivity and biological interactions.

Anticancer Activity

The anticancer potential of 2-Ethoxy-2-(oxan-4-yl)acetonitrile has been suggested through preliminary studies. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, imidazole derivatives have been noted for their anticancer properties, which may extend to this compound due to structural similarities.

The exact mechanism of action for 2-Ethoxy-2-(oxan-4-yl)acetonitrile remains under investigation; however, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, binding to active sites and blocking substrate access.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some analogs intercalate into DNA, affecting replication and transcription processes.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial effects of acetonitrile derivatives found that certain compounds inhibited the growth of Gram-positive bacteria effectively. The study highlighted the importance of structural features in determining activity levels.
  • Anticancer Screening : In vitro assays have shown that related compounds can significantly reduce viability in various cancer cell lines. Further research is necessary to establish the specific effects of 2-Ethoxy-2-(oxan-4-yl)acetonitrile.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
2-Ethoxy-2-(oxan-4-yl)acetonitrileAntimicrobialTBD
Acetonitrile Derivative AAntimicrobial15
Imidazole Derivative BAnticancer5
Acetonitrile Derivative CAnticancer10

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